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Compound of Interest

Compound Name:
2-Chloro-6-methoxypyridin-4-

amine

CAS No.: 1008304-85-5

Cat. No.: B1428211 Get Quote

H

ClN

O Molecular Weight: 158.58 g/mol

Introduction & Scope
2-Chloro-6-methoxypyridin-4-amine is a critical heterocyclic building block used in the

synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity—

specifically the regiochemistry of the chlorine and methoxy substituents relative to the amine—

is paramount for downstream efficacy.

This Application Note provides a validated analytical framework for the complete

characterization of this intermediate. Unlike generic protocols, this guide addresses the specific

challenges of aminopyridines, such as peak tailing in HPLC due to silanol interactions and the

necessity of distinguishing regioisomers (e.g., 2-amino-6-chloro-4-methoxypyridine) via NMR.
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Property Specification

Appearance White to off-white crystalline solid

Melting Point 155–158 °C (Predicted/Analogous)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in Water

pKa (Calculated) ~4.5 (Pyridine Nitrogen)

Analytical Workflow Decision Matrix
The following workflow illustrates the logical progression from crude isolation to final release.
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Figure 1: Analytical Decision Matrix ensuring only material meeting strict purity criteria

proceeds to expensive structural validation steps.

Method 1: High-Performance Liquid
Chromatography (HPLC)[2][3]
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Objective: Quantitative determination of purity and assay. Challenge: Aminopyridines often

exhibit tailing on standard C18 columns due to interaction with residual silanols. Solution: Use

of a high-pH stable C18 column with a basic mobile phase or a heavily end-capped column

with acidic buffer to suppress silanol ionization.

Protocol Parameters
Parameter Condition

Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150

mm, 3.5 µm (or equivalent end-capped phase)

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection UV @ 254 nm (primary), 230 nm (secondary)

Injection Volume 5.0 µL

Diluent 50:50 Water:Acetonitrile

Gradient Table
Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

15.1 95 5

20.0 95 5

System Suitability Criteria (Self-Validating):

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tailing Factor (Tf): Must be < 1.5 for the main peak.

Theoretical Plates (N): > 5000.

%RSD (n=5): < 2.0% for peak area.

Method 2: LC-MS Identification
Objective: Confirmation of molecular mass and chlorine isotope pattern. Mechanism:

Electrospray Ionization (ESI) in Positive mode.

Protocol
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Single Quad MS.

Source: ESI+.

Scan Range: 100–500 m/z.

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Do not use non-volatile

phosphate buffers from Method 1.

Expected Results
[M+H]

: 159.03 m/z (approx).

Isotope Pattern: Distinctive Chlorine pattern (

Cl :

Cl ratio of ~3:1).

Peak A: ~159.03 (100%)

Peak B: ~161.03 (32%)

Method 3: Nuclear Magnetic Resonance (NMR)
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Objective: Unequivocal structural elucidation to rule out regioisomers (e.g., 2-amino-4-chloro-6-

methoxypyridine).

Solvent Selection
DMSO-d

is preferred over CDCl

to ensure full solubility and sharpen the exchangeable amine protons.

Predicted H NMR Shifts (400 MHz, DMSO-d )
Reference: TMS at 0.00 ppm

Position
Shift (

)
Multiplicity Integration

Assignment
Logic

NH 6.20 – 6.50 Broad Singlet 2H
Exchangeable

amine protons.

C3-H 5.85 – 5.95
Doublet (

Hz)
1H

Shielded by

adjacent NH

and OMe.

C5-H 6.10 – 6.20
Doublet (

Hz)
1H

Shielded by NH

, less shielded

than C3 due to

Cl proximity.

OCH 3.75 – 3.85 Singlet 3H
Characteristic

methoxy group.

Differentiation from Regioisomers: If the amine were at position 2 (2-amino-6-chloro-4-

methoxypyridine), the coupling patterns and chemical environments of the aromatic protons

would shift significantly. The symmetry of the 2,6-substitution in the target molecule (relative to

the 4-amine) creates a distinct pattern of two meta-coupled protons.
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Method 4: Solid State Characterization
A. Fourier Transform Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance).

Key Bands:

3400–3300 cm

: N-H stretching (primary amine doublet).

2950–2850 cm

: C-H stretching (methoxy).

1650–1590 cm

: C=N / C=C pyridine ring stretching.

1050–1000 cm

: C-O stretch (ether).

B. Loss on Drying (LOD) / Water Content
Method: Karl Fischer (Coulometric) is preferred for high precision.

Limit: NMT 0.5% w/w.

Relevance: High water content can degrade the chloro-pyridine moiety over time (hydrolysis

to pyridinone).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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